

Application Notes and Protocols for C-Flex® Tubing in Single-Use Assemblies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Flex

Cat. No.: B1167309

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Flex® is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical and biopharmaceutical industries for fluid processing.[1] Its combination of flexibility, sealability, weldability, and biocompatibility makes it an ideal choice for single-use assemblies (SUAs) in a wide range of applications, from research and development to large-scale manufacturing.[2][3][4] This document provides detailed application notes, protocols, and technical data to guide researchers, scientists, and drug development professionals in the effective selection and implementation of **C-Flex®** tubing in their single-use workflows.

C-Flex® tubing is manufactured from pharmaceutical-grade thermoplastic elastomer and is fully characterized, validated, and tested to a variety of specifications.[3][5][6] It is available in several formulations, with **C-Flex®** 072, 082, and 374 being common choices for biopharmaceutical applications.[6][7][8] These formulations offer a range of properties, including options for translucency for fluid visibility and opacity for light-sensitive applications. [1][8]

Material Properties

The selection of appropriate tubing is critical for the success of biopharmaceutical processes. **C-Flex®** tubing offers a range of desirable physical and chemical properties that make it a

reliable choice for fluid handling in single-use systems.

Physical Properties

C-Flex® tubing is known for its durability and flexibility. It maintains its physical properties over a wide range of temperatures, from -45°C to 135°C (-50°F to 275°F).[2][4] This allows for its use in various bioprocessing steps, including those requiring heating or cooling. The smooth inner bore of the tubing facilitates superior fluid flow and reduces the potential for particulate buildup.[3][4]

Property	ASTM Method	C-Flex® 072	C-Flex® 082	C-Flex® 374
Appearance	-	Opaque	Translucent	Translucent
Durometer, Shore A	D2240	60	60	60
Tensile Strength, psi	D412	1196	1106	1190
Elongation, %	D412	862	874	915
Tensile Modulus, @100%/300%, psi	D412	247/389	256/400	244/385
Compression Set, Constant Defl., "B" (22hrs @ 70°C), %	D395	86	89	83
Brittle Point, °C	D746	-68	-67	-66

Note: The data presented are typical values and should not be used for specification purposes.
[6][9]

Chemical Compatibility

C-Flex® tubing exhibits good compatibility with a wide range of chemicals commonly used in biopharmaceutical processes, including acids, bases, and salts.[9][10] However, it is not

recommended for use with organic solvents.[9][10] It is crucial to verify the chemical compatibility of **C-Flex®** tubing with specific process fluids under the intended operating conditions.

Chemical	Compatibility Rating
Acids, Dilute/Weak	A - Excellent
Acids, Strong/Concentrated	B - Good
Bases, Dilute/Weak	A - Excellent
Bases, Strong/Concentrated	B - Good
Alcohols	C - Fair (Not recommended for continuous use)
Aldehydes	C - Fair
Esters	D - Severe Effect (Not recommended)
Ketones	D - Severe Effect (Not recommended)
Hydrocarbons, Aliphatic	C - Fair
Hydrocarbons, Aromatic	D - Severe Effect (Not recommended)

This is a partial list. Always consult the manufacturer's detailed chemical compatibility chart and perform specific testing for critical applications.[11][12][13]

Applications in Single-Use Assemblies

The versatility of **C-Flex®** tubing makes it suitable for a multitude of applications within single-use biopharmaceutical manufacturing.[1][2][3][4]

- Fluid Transfer: A primary application is the sterile transfer of media, buffers, process intermediates, and final drug products.
- Peristaltic Pumping: **C-Flex®** 072 is specifically designed for high-performance pumping efficiency and durability in peristaltic pumps.[2][7]

- Aseptic Connections and Disconnections: The tubing's ability to be heat-sealed and welded allows for the creation of sterile connections and disconnections within a closed system.[2][3][4]
- Manifolds and Tubing Sets: **C-Flex®** can be easily integrated into complex manifolds and tubing sets for various unit operations.[2][3][4]
- Cell Culture and Fermentation: It is widely used for media and supplement additions, sampling, and harvesting in bioreactors.[1]
- Purification Processes: **C-Flex®** is suitable for connecting different chromatography and filtration steps in downstream processing.[1]

Validation and Biocompatibility

C-Flex® tubing is manufactured from pharmaceutical-grade materials and has undergone extensive testing to ensure its biocompatibility and safety in biopharmaceutical applications.[3][5][6] Validation packages are available from the manufacturer to assist in the regulatory submission process.[1][14]

Biocompatibility Testing

C-Flex® tubing complies with USP Class VI and ISO 10993 standards.[4][7] These tests are designed to assess the biological reactivity of materials.

Experimental Protocols

Protocol 1: USP Class VI Biocompatibility Testing

Objective: To evaluate the biological reactivity of **C-Flex®** tubing in vivo according to the standards of the United States Pharmacopeia (USP) Class VI.

Methodology: The USP Class VI testing involves three main tests conducted on extracts of the tubing material.[15][16][17][18][19]

- Systemic Injection Test:

- Materials: **C-Flex®** tubing sample, extraction fluids (e.g., Sodium Chloride Injection, 1-in-20 solution of Alcohol in Sodium Chloride Injection, Polyethylene Glycol 400, Vegetable Oil), healthy albino mice.
- Procedure:
 1. Prepare extracts of the **C-Flex®** tubing using the specified extraction fluids and conditions (e.g., 121°C for 1 hour).
 2. Inject the extracts intravenously into mice.
 3. Observe the animals for any signs of toxicity or abnormal reaction over a period of 72 hours.
 4. The material passes if none of the animals show a significantly greater biological reactivity than the control animals.[\[15\]](#)[\[18\]](#)
- Intracutaneous Test:
 - Materials: **C-Flex®** tubing extract, healthy albino rabbits.
 - Procedure:
 1. Inject the **C-Flex®** tubing extract intracutaneously into the back of rabbits.
 2. Observe the injection sites for any signs of local irritation, such as erythema or edema, at 24, 48, and 72 hours post-injection.
 3. The material passes if the difference between the scores for the sample and control is not significant.[\[15\]](#)[\[18\]](#)
- Implantation Test:
 - Materials: Strips of **C-Flex®** tubing, healthy albino rabbits.
 - Procedure:
 1. Implant small strips of the **C-Flex®** tubing into the muscle tissue of rabbits.

2. Observe the implantation sites for any signs of hemorrhage, necrosis, discoloration, or infection over a period of at least 120 hours.
3. The material passes if there is no significant difference in the biological response compared to the control material.[\[15\]](#)[\[18\]](#)

Protocol 2: ISO 10993-5 In Vitro Cytotoxicity Testing

Objective: To assess the potential of **C-Flex®** tubing to cause a cytotoxic effect on mammalian cells in vitro.

Methodology: The ISO 10993-5 standard describes several methods for cytotoxicity testing. The elution test is a commonly used method.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Materials: **C-Flex®** tubing sample, mammalian cell line (e.g., L929 mouse fibroblast cells), cell culture medium, positive control material (e.g., cytotoxic polyurethane), negative control material (e.g., non-cytotoxic polyethylene).
- Procedure:
 1. Prepare an extract of the **C-Flex®** tubing by incubating it in cell culture medium at 37°C for 24 hours.[\[20\]](#)[\[24\]](#)
 2. Culture a monolayer of L929 cells to near confluence in a multi-well plate.
 3. Replace the culture medium with the **C-Flex®** tubing extract, as well as extracts from the positive and negative controls.
 4. Incubate the cells for a defined period (e.g., 24-72 hours).
 5. Evaluate the cells for cytotoxic effects. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively using assays that measure cell viability (e.g., MTT assay, XTT assay).
 6. The material is considered non-cytotoxic if the cell viability is high (e.g., >70%) and there are no significant morphological changes compared to the negative control.

Protocol 3: Extractables and Leachables (E&L) Analysis

Objective: To identify and quantify chemical compounds that may migrate from **C-Flex®** tubing under various conditions, following the principles outlined by the BioPhorum Operations Group (BPOG).[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Methodology: A comprehensive E&L study involves a multi-step process.

- Extraction Study (Extractables):
 - Materials: **C-Flex®** tubing, a range of model solvents representing worst-case process conditions (e.g., water for injection (WFI), ethanol/water mixtures, acidic and basic solutions, and surfactant solutions).[\[25\]](#)
 - Procedure:
 1. Expose the **C-Flex®** tubing to the selected solvents under exaggerated conditions of time and temperature to generate extracts.[\[29\]](#)[\[30\]](#)
 2. Analyze the extracts using a variety of analytical techniques to identify and quantify the extracted compounds. Common techniques include:
 - Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organic compounds.
 - Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile organic compounds.
 - Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[\[27\]](#)
- Leachables Study:
 - Materials: **C-Flex®** tubing integrated into the actual single-use assembly, the drug product or a placebo simulating the drug product.
 - Procedure:

1. Conduct a simulation of the actual bioprocess, including all relevant steps, contact times, and temperatures.
2. Collect samples of the drug product at various stages of the process and during stability studies.
3. Analyze the samples for the presence of target leachables, which are typically a subset of the identified extractables. The analytical methods used are often the same as in the extractables study but may need to be adapted for the specific drug product matrix.

Protocol 4: Integrity Testing of Single-Use Assemblies

Objective: To ensure the absence of leaks in a single-use assembly containing **C-Flex®** tubing that could compromise the sterility of the fluid path.

Methodology: Pressure decay testing is a common non-destructive method for integrity testing of single-use assemblies.[18][31][32] ASTM E3336-22 provides a standard test method for physical integrity testing of single-use systems.[2]

- Materials: The complete single-use assembly, a pressure decay test instrument, a source of clean, dry air or nitrogen.
- Procedure:
 1. Seal all outlets of the single-use assembly.
 2. Connect the assembly to the pressure decay tester.
 3. Pressurize the assembly to a predetermined and validated test pressure. The pressure should be high enough to detect relevant leaks but not so high as to damage the assembly.
 4. Allow the pressure to stabilize for a defined period to account for any tubing expansion.
 5. Isolate the assembly from the pressure source and monitor the pressure over a set period.
 6. A pressure drop that exceeds a validated limit indicates a leak in the assembly. The acceptable pressure decay rate is determined during validation studies by correlating it to

the absence of microbial ingress.[31]

Sterilization Methods

C-Flex® tubing is compatible with the most common sterilization methods used in the biopharmaceutical industry.

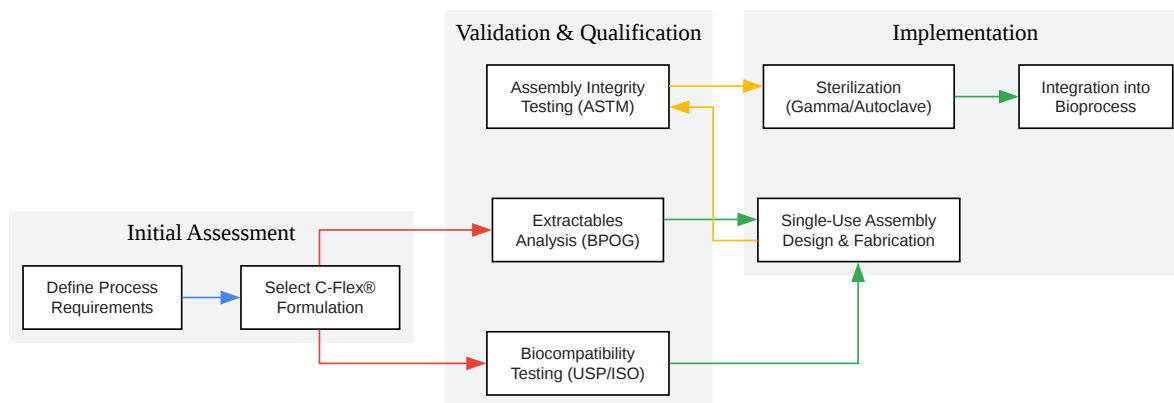
- Gamma Irradiation: This is a widely used and recommended method for sterilizing single-use assemblies containing **C-Flex®** tubing.[1]
- Autoclave: **C-Flex®** tubing can be autoclaved, but repeated autoclaving can lead to deterioration of the material.[9]
- X-ray Irradiation: This is another suitable method for sterilizing **C-Flex®** tubing.[7]

It is important to validate the chosen sterilization method to ensure it achieves the desired sterility assurance level without adversely affecting the physical or chemical properties of the **C-Flex®** tubing and the overall single-use assembly.

Conclusion

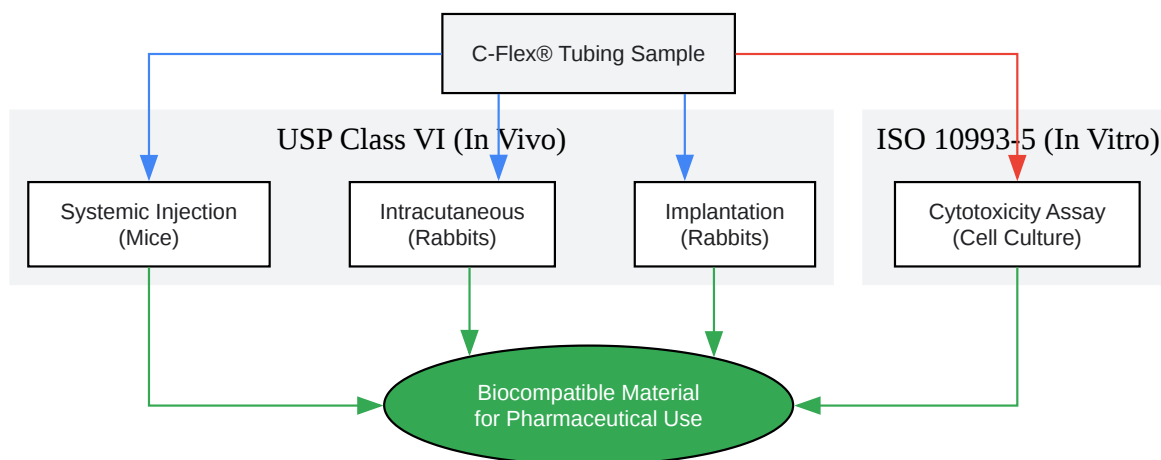
C-Flex® tubing offers a reliable and versatile solution for fluid handling in single-use biopharmaceutical manufacturing. Its well-characterized material properties, proven biocompatibility, and compatibility with standard sterilization methods make it a trusted component in a wide range of applications. By following the detailed application notes and protocols provided in this document, researchers, scientists, and drug development professionals can confidently integrate **C-Flex®** tubing into their single-use assemblies, ensuring process integrity and product quality.

Diagrams



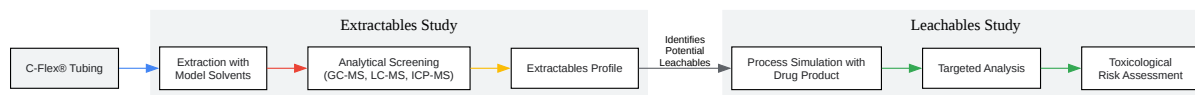
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Caption: Validation workflow for **C-Flex®** tubing in single-use assemblies.



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Caption: Biocompatibility testing pathway for **C-Flex®** tubing.



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Caption: Workflow for extractables and leachables (E&L) analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for C-Flex® Tubing in Single-Use Assemblies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167309#using-c-flex-tubing-in-single-use-assemblies]

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